3'-Deoxy-3-methyladenosine

CAS No.: 26383-05-1

Cat. No.: VC1761438

Molecular Formula: C11H15N5O3

Molecular Weight: 265.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26383-05-1 |

|---|---|

| Molecular Formula | C11H15N5O3 |

| Molecular Weight | 265.27 g/mol |

| IUPAC Name | 2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol |

| Standard InChI | InChI=1S/C11H15N5O3/c1-5-6(2-17)19-11(8(5)18)16-4-15-7-9(12)13-3-14-10(7)16/h3-6,8,11,17-18H,2H2,1H3,(H2,12,13,14) |

| Standard InChI Key | IUICAGSHIJKNDR-UHFFFAOYSA-N |

| Isomeric SMILES | C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO |

| SMILES | CC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |

| Canonical SMILES | CC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |

Introduction

Chemical Structure and Properties

Molecular Identification and Structure

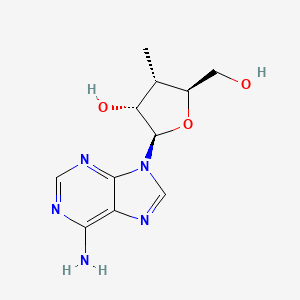

3'-Deoxy-3-methyladenosine is a modified nucleoside with the formal IUPAC name (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol. The compound possesses several synonyms in scientific literature, including 3'-Deoxy-3-methyladenosine, 3-Methyldeoxyadenosine, and NSC 127970 . The molecular structure features a purine nucleobase (adenine) attached to a modified sugar moiety where the 3' position contains a methyl group instead of the hydroxyl group found in adenosine.

The structural formula can be described as:

Physical and Chemical Properties

Synthesis and Preparation Methods

Related Synthetic Methodologies

Research on related compounds provides context for potential synthetic routes. For instance, studies on 3'-deoxy-3'-C-methyl nucleoside derivatives describe approaches to synthesizing compounds with similar structural features . One such approach involves:

-

Preparation of a suitable 3-deoxy-3-C-methyl sugar intermediate

-

Coupling with the nucleobase (adenine in this case)

-

Deprotection to yield the final product

Additionally, radical deoxygenation methods have been employed in preparing dideoxynucleoside derivatives from 3'-deoxy-3'-C-methyl parent ribonucleosides, which could inform alternative synthetic pathways for 3'-Deoxy-3-methyladenosine .

Structural Comparison with Related Compounds

Comparison with Similar Nucleoside Analogues

Table 1: Structural Comparison of 3'-Deoxy-3-methyladenosine with Related Compounds

The structural variations between these compounds significantly affect their chemical and potentially biological properties. For example, the replacement of the 3' hydroxyl group with a methyl group in 3'-Deoxy-3-methyladenosine eliminates a key hydrogen bonding site and introduces additional hydrophobicity.

Biological and Pharmaceutical Relevance

Analytical Methods and Identification

Chromatographic Methods

Separation and purification of 3'-Deoxy-3-methyladenosine and related nucleosides typically employ chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is commonly used for nucleoside analysis and purification.

-

Thin-Layer Chromatography (TLC): Used for monitoring reactions and initial purification steps in nucleoside synthesis.

Related compounds such as 3'-deoxy-3'-C-Sulfanylmethyl nucleoside derivatives have been purified using flash column chromatography with hexane/acetone systems , suggesting similar methods may be applicable for 3'-Deoxy-3-methyladenosine.

Future Research Directions

Gaps in Current Knowledge

Based on the available literature, several knowledge gaps exist regarding 3'-Deoxy-3-methyladenosine:

-

Comprehensive biological activity studies specifically focusing on this compound

-

Detailed synthetic routes optimized for this specific derivative

-

Structure-activity relationship studies comparing it with other 3'-modified adenosine derivatives

-

Metabolic fate and pharmacokinetic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume